molecular formula C20H27N3O B6028912 (4-tert-butylphenyl)[1-(1H-imidazol-2-ylmethyl)-3-piperidinyl]methanone

(4-tert-butylphenyl)[1-(1H-imidazol-2-ylmethyl)-3-piperidinyl]methanone

Cat. No. B6028912
M. Wt: 325.4 g/mol
InChI Key: AYRPWESYQGABES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-tert-butylphenyl)[1-(1H-imidazol-2-ylmethyl)-3-piperidinyl]methanone, also known as TAK-659, is a small molecule inhibitor that has been identified as a promising drug candidate for the treatment of various types of cancer. It works by inhibiting the activity of a specific protein kinase, which is involved in the growth and survival of cancer cells.

Mechanism of Action

(4-tert-butylphenyl)[1-(1H-imidazol-2-ylmethyl)-3-piperidinyl]methanone works by inhibiting the activity of a specific protein kinase known as Bruton's tyrosine kinase (BTK). BTK is a key regulator of B-cell receptor signaling, which is involved in the growth and survival of cancer cells. By inhibiting BTK activity, this compound blocks the downstream signaling pathways that promote cancer cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-tumor activity in preclinical models of cancer. It has also been shown to have favorable pharmacokinetic properties, including good oral bioavailability and a long half-life. In addition, this compound has been shown to be well-tolerated in preclinical studies, with no significant toxicities observed.

Advantages and Limitations for Lab Experiments

One of the main advantages of (4-tert-butylphenyl)[1-(1H-imidazol-2-ylmethyl)-3-piperidinyl]methanone is its potent anti-tumor activity against a wide range of cancer types. This makes it a promising drug candidate for the treatment of various types of cancer. However, one limitation of this compound is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.

Future Directions

There are several future directions for the development of (4-tert-butylphenyl)[1-(1H-imidazol-2-ylmethyl)-3-piperidinyl]methanone as a cancer therapeutic. One direction is to test this compound in clinical trials to evaluate its safety and efficacy in humans. Another direction is to explore the potential of this compound in combination with other anti-cancer drugs, as it has been shown to have synergistic effects in preclinical studies. Additionally, further research is needed to understand the mechanism of action of this compound in more detail, which could lead to the development of more effective cancer therapeutics.

Synthesis Methods

The synthesis method of (4-tert-butylphenyl)[1-(1H-imidazol-2-ylmethyl)-3-piperidinyl]methanone involves a series of chemical reactions that are carried out in a laboratory setting. The starting materials used in the synthesis include 4-tert-butylphenylboronic acid, 1-(1H-imidazol-2-ylmethyl)-3-piperidinylmethanol, and 4-bromo-2-chloropyrimidine. These compounds are reacted together in the presence of various reagents and catalysts to produce this compound.

Scientific Research Applications

(4-tert-butylphenyl)[1-(1H-imidazol-2-ylmethyl)-3-piperidinyl]methanone has been extensively studied in preclinical models of cancer, including both in vitro and in vivo studies. These studies have shown that this compound has potent anti-tumor activity against a wide range of cancer types, including lymphoma, leukemia, and solid tumors. This compound has also been shown to have synergistic effects when used in combination with other anti-cancer drugs.

properties

IUPAC Name

(4-tert-butylphenyl)-[1-(1H-imidazol-2-ylmethyl)piperidin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O/c1-20(2,3)17-8-6-15(7-9-17)19(24)16-5-4-12-23(13-16)14-18-21-10-11-22-18/h6-11,16H,4-5,12-14H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYRPWESYQGABES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)C2CCCN(C2)CC3=NC=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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